4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole
Description
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole is a complex organic compound that features a combination of sulfonate, quinolinium, and oxazole functional groups
Properties
IUPAC Name |
4-methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2O.C7H8O3S/c1-21-12-11-16(15-9-5-6-10-17(15)21)19-20-13-18(22-19)14-7-3-2-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTANJUFYWHMJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C2=CC=CC=C21)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Quinoline derivatives: Starting materials for the quinolinium part.
Phenyl oxazole derivatives: Starting materials for the oxazole part.
Sulfonating agents: Such as sulfur trioxide or chlorosulfonic acid for introducing the sulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole would involve its interaction with molecular targets such as enzymes or receptors. The quinolinium and oxazole groups may play a role in binding to these targets, while the sulfonate group could influence solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
Quinolinium derivatives: Compounds with similar quinolinium structures.
Oxazole derivatives: Compounds with similar oxazole structures.
Sulfonate derivatives: Compounds with similar sulfonate groups.
Uniqueness
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
